2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole
Overview
Description
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole is a heterocyclic compound that contains an oxazole ring substituted with a 4-methylphenyl group, an iodomethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Iodomethylation: The iodomethyl group can be introduced through a halogenation reaction using iodomethane and a base such as potassium carbonate.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile such as an amine or a thiol.
Oxidation Reactions: The compound can undergo oxidation reactions, where the methyl groups are oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, where the oxazole ring is reduced to form a saturated heterocyclic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted oxazole derivatives with various functional groups.
Oxidation Reactions: Products include oxazole derivatives with hydroxyl or carboxyl groups.
Reduction Reactions: Products include saturated heterocyclic compounds.
Scientific Research Applications
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes. It is also used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole can be compared with other similar compounds, such as:
2-(4-Methylphenyl)-4-bromomethyl-5-methyloxazole: This compound has a bromomethyl group instead of an iodomethyl group. It may have different reactivity and properties due to the different halogen atom.
2-(4-Methylphenyl)-4-chloromethyl-5-methyloxazole: This compound has a chloromethyl group instead of an iodomethyl group. It may have different reactivity and properties due to the different halogen atom.
2-(4-Methylphenyl)-4-fluoromethyl-5-methyloxazole: This compound has a fluoromethyl group instead of an iodomethyl group. It may have different reactivity and properties due to the different halogen atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodomethyl group, which can impart unique reactivity and properties to the compound.
Properties
IUPAC Name |
4-(iodomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONKVWHDUVHQSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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